molecular formula C9H19NO2 B13576814 Ethyl 3-amino-2,2,3-trimethylbutanoate

Ethyl 3-amino-2,2,3-trimethylbutanoate

Cat. No.: B13576814
M. Wt: 173.25 g/mol
InChI Key: GIRDLESINQIGTR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,2,3-trimethylbutanoate is an organic compound with the molecular formula C9H19NO2 It is an ester derivative of 3-amino-2,2,3-trimethylbutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2,2,3-trimethylbutanoate typically involves the esterification of 3-amino-2,2,3-trimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,2,3-trimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-2,2,3-trimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,2,3-trimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-amino-2,2,3-trimethylbutanoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-amino-2-methylbutanoate: Similar structure but with a different substitution pattern on the carbon chain.

Uniqueness

The unique structure of this compound, with its specific arrangement of functional groups, gives it distinct chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl 3-amino-2,2,3-trimethylbutanoate

InChI

InChI=1S/C9H19NO2/c1-6-12-7(11)8(2,3)9(4,5)10/h6,10H2,1-5H3

InChI Key

GIRDLESINQIGTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(C)(C)N

Origin of Product

United States

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